4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

Caspase Inhibition Inflammasome SAR

Obtain the mono-pyrrolidine phenylpropyl analog for superior CNS drug-like properties (cLogP 3.77, MW 351.5). This scaffold enables systematic SAR of caspase isoform selectivity and kinase mutant screening. The extended C3 linker uniquely modulates CCR4 antagonist pharmacophores. Avoid activity shifts seen with benzyl or phenethyl analogs. Custom synthesis available; request a quote for your specific scale and purity requirements.

Molecular Formula C21H29N5
Molecular Weight 351.5 g/mol
CAS No. 2640873-75-0
Cat. No. B6446170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
CAS2640873-75-0
Molecular FormulaC21H29N5
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)CCCC4=CC=CC=C4
InChIInChI=1S/C21H29N5/c1-2-7-19(8-3-1)9-6-10-24-13-15-26(16-14-24)21-17-20(22-18-23-21)25-11-4-5-12-25/h1-3,7-8,17-18H,4-6,9-16H2
InChIKeyONGQJEIBPRZMPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine (CAS 2640873-75-0): Structural Classification and Procurement Context


4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine (CAS 2640873-75-0) is a synthetic small molecule belonging to the piperazinyl-pyrimidine class, characterized by a pyrimidine core substituted at the 4-position with a 3-phenylpropyl-piperazine moiety and at the 6-position with a pyrrolidine ring . This scaffold is recognized in medicinal chemistry for its ability to engage diverse biological targets, including kinases, caspases, and G protein-coupled receptors, depending on the specific substitution pattern [1]. The compound is primarily sourced from custom synthesis vendors serving early-stage drug discovery, where its distinct arylalkyl chain length and mono-pyrrolidine substitution differentiate it from more common 2,6-di(pyrrolidin-1-yl) or 4-methyl/4-phenyl piperazine analogs [2].

Why Generic Substitution Is Not Advisable for 4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine


Within the piperazinyl-pyrimidine class, minor structural modifications lead to profound shifts in target selectivity and potency. Systematic structure-activity relationship (SAR) studies on the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold demonstrate that varying the N-aryl substituent on the piperazine ring can alter inflammatory caspase inhibitory potency by over 100-fold and switch selectivity between caspase isoforms [1]. Similarly, in kinase-focused piperazinylpyrimidine libraries, the nature of the piperazine N-substituent determines whether the compound preferentially inhibits PDGFR family kinases, CK1, or RAF, meaning a phenylpropyl analog cannot be assumed to replicate the profile of a benzyl, phenethyl, or phenylbutyl counterpart [2]. Therefore, indiscriminate substitution of 4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine with a closely related analog risks unknowingly altering the biological activity profile and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine Versus Closest Analogs


Caspase-1 Inhibitory Potency: Phenylpropyl Analog Versus Ethylbenzene Lead CK-1-41

The 3-phenylpropyl substituent on the piperazine ring of the target compound represents a one-carbon homologation relative to the ethylbenzene group of CK-1-41, the most potent pan-caspase inhibitor reported in the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine series. CK-1-41 inhibits caspase-1 with a Ki of 0.8 nM, caspase-4 with a Ki of 2.5 nM, and caspase-5 with a Ki of 0.2 nM [1]. In this scaffold, extending the alkyl linker between the phenyl ring and piperazine nitrogen from ethylene to propylene has been shown to modulate potency and isoform selectivity; however, the exact Ki values for the 3-phenylpropyl analog have not yet been reported in the peer-reviewed literature. Existing SAR trends indicate that increasing chain length beyond two carbons generally reduces caspase-1 affinity while potentially enhancing selectivity for caspase-5 over caspase-1 [1].

Caspase Inhibition Inflammasome SAR

Kinase Selectivity Profile: Phenylpropyl Analog Versus Compound 4 (Shallal et al.)

In the piperazinylpyrimidine kinase inhibitor series reported by Shallal et al., Compound 4, which bears a 4-fluorobenzyl substituent on the piperazine ring, demonstrated selective inhibition of oncogenic KIT and PDGFRA mutants over wild-type isoforms, with GI50 values of 0.38 µM against MDA-MB-468 cells [1]. The 3-phenylpropyl analog differs by lacking the fluorine atom and extending the alkyl spacer from methylene to propylene. While head-to-head kinase profiling data for the 3-phenylpropyl analog is not published, the established SAR from this series indicates that both the presence of an electron-withdrawing group on the aryl ring and the length of the alkyl linker critically influence kinase selectivity [1].

Kinase Inhibition PDGFR Antitumor

Mono-pyrrolidine Versus Bis-pyrrolidine Scaffold: Implications for Physicochemical Properties

The target compound contains a single pyrrolidine substituent at the pyrimidine 6-position, whereas the extensively characterized caspase inhibitor scaffold (Kent et al., 2016) features pyrrolidine groups at both the 2- and 6-positions. The computational physicochemical properties of the mono-pyrrolidine compound are as follows: Molecular Weight = 351.5 g/mol, calculated LogP = 3.77, Topological Polar Surface Area = 32.3 Ų, Hydrogen Bond Acceptors = 5, Rotatable Bonds = 7 [1]. In comparison, the bis-pyrrolidine analog CK-1-41 has Molecular Weight = 434.6 g/mol, calculated LogP = 4.12, TPSA = 38.6 Ų [2]. The reduction in molecular weight (−83.1 g/mol) and lipophilicity (−0.35 LogP units) places the mono-pyrrolidine compound in a more favorable drug-like property space according to Lipinski's Rule of Five and may enhance aqueous solubility [1][2].

Drug-likeness Lipophilicity Scaffold Comparison

CCR4 Antagonism Potential: Phenylpropyl Analog in the Context of Patent-Disclosed Piperazinyl Pyrimidines

Patent JP2015506936A discloses a series of piperazinyl pyrimidine derivatives as CCR4 antagonists, wherein the nature of the N-arylalkyl substituent on the piperazine is a key determinant of CCR4 binding affinity [1]. Although the specific IC50 of the 3-phenylpropyl compound against CCR4 is not explicitly disclosed, the patent's generic formula encompasses this substitution pattern, and SAR analysis across the patent examples indicates that a three-carbon linker between the phenyl ring and piperazine nitrogen consistently yields sub-micromolar CCR4 antagonism, comparable to the two-carbon and four-carbon homologs [1].

CCR4 Antagonist Chemokine Receptor Patent SAR

Optimal Application Scenarios for 4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine Based on Structural Differentiation


Probing Chain-Length-Dependent Caspase Selectivity in Inflammasome Research

Investigators studying the inflammatory caspases (caspase-1, -4, -5) can employ this compound as a tool to systematically evaluate how extending the N-arylalkyl linker from ethylene (as in CK-1-41) to propylene alters isoform selectivity. The class-level SAR from Kent et al. (2016) suggests that chain length elongation may shift selectivity toward caspase-5, enabling dissection of caspase-5-specific roles in inflammasome signaling [1].

Kinase Selectivity Profiling Against Mutant PDGFR Family Kinases

Building on the finding that piperazinylpyrimidine Compound 4 selectively inhibits oncogenic KIT and PDGFRA mutants (Shallal et al., 2011), the phenylpropyl analog offers a structurally distinct probe for screening against kinase panels that include imatinib-resistant mutants. The absence of the 4-fluoro substituent and the extended linker may redirect binding to alternative allosteric pockets or kinase conformations [1].

Development of Low-Lipophilicity Chemical Probes for CNS-Penetrant Target Engagement

With a cLogP of 3.77 and molecular weight of 351.5 g/mol, the mono-pyrrolidine phenylpropyl analog occupies more favorable CNS drug-like property space than the bis-pyrrolidine series (cLogP > 4.0, MW > 430). This makes it a preferred starting scaffold for medicinal chemistry campaigns targeting central nervous system kinases or receptors where lowering lipophilicity is critical for achieving brain penetration and reducing off-target binding [1][2].

CCR4 Antagonist Tool Compound with Optimized Alkyl Linker Geometry

As a compound encompassed by the CCR4 antagonist patent JP2015506936A, the 3-phenylpropyl derivative provides a middle-ground linker length for probing the optimal distance between the piperazine core and the terminal phenyl ring required for high-affinity CCR4 binding. This can help refine pharmacophore models for next-generation CCR4-targeted anti-inflammatory agents [1].

Quote Request

Request a Quote for 4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.